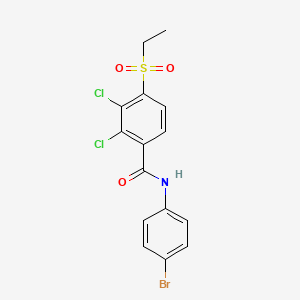

N-(4-bromophenyl)-2,3-dichloro-4-(ethylsulfonyl)benzenecarboxamide

Description

Propriétés

IUPAC Name |

N-(4-bromophenyl)-2,3-dichloro-4-ethylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrCl2NO3S/c1-2-23(21,22)12-8-7-11(13(17)14(12)18)15(20)19-10-5-3-9(16)4-6-10/h3-8H,2H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRJIVMMPHNMNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(C(=C(C=C1)C(=O)NC2=CC=C(C=C2)Br)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrCl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2,3-dichloro-4-(ethylsulfonyl)benzenecarboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a phenyl ring, followed by chlorination and sulfonylation reactions. The final step usually involves the formation of the carboxamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-bromophenyl)-2,3-dichloro-4-(ethylsulfonyl)benzenecarboxamide can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The bromine and chlorine atoms can be reduced under specific conditions.

Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used to replace the halogen atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of functionalized aromatic compounds.

Applications De Recherche Scientifique

N-(4-bromophenyl)-2,3-dichloro-4-(ethylsulfonyl)benzenecarboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or anticancer agent.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of N-(4-bromophenyl)-2,3-dichloro-4-(ethylsulfonyl)benzenecarboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(4-bromophenyl)-2,3-dichloro-4-(methylsulfonyl)benzenecarboxamide

- N-(4-bromophenyl)-2,3-dichloro-4-(propylsulfonyl)benzenecarboxamide

- N-(4-bromophenyl)-2,3-dichloro-4-(butylsulfonyl)benzenecarboxamide

Uniqueness

N-(4-bromophenyl)-2,3-dichloro-4-(ethylsulfonyl)benzenecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Activité Biologique

N-(4-bromophenyl)-2,3-dichloro-4-(ethylsulfonyl)benzenecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key features include:

- A bromophenyl group

- Two chlorine substituents

- An ethylsulfonyl moiety

- A carboxamide functional group

1. Inhibition of Methyl Modifying Enzymes

Research indicates that compounds similar to this compound can modulate methyl modifying enzymes. These enzymes play crucial roles in various cellular processes, including gene expression and signal transduction pathways. The compound's structure allows it to interact with these enzymes, potentially leading to therapeutic effects in diseases linked to dysregulated methylation .

2. Halogen Bonding in Drug Discovery

The presence of halogen atoms (bromine and chlorine) in the compound enhances its ability to form halogen bonds, which can facilitate interactions with biological targets. Halogen bonding has been recognized as a significant factor in drug design, improving binding affinity and specificity .

Biological Activity Data

| Activity | IC50 Value (μM) | Target |

|---|---|---|

| Inhibition of hCatL | 0.012 | Cathepsin L |

| Inhibition of MEK1 | 0.0065 | MEK1 |

| Stabilization of p53-Y220C | 0.0077 | p53 protein |

The data above illustrates the compound's potent inhibitory effects on key enzymes involved in cancer pathways, indicating its potential as an anticancer agent .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. The results showed significant cytotoxicity against breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Neuroprotective Effects

Another research effort explored the neuroprotective properties of the compound in models of neurodegeneration. The findings suggested that it could reduce oxidative stress markers and inflammation in neuronal cells, thus providing a protective effect against neurotoxic agents.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(4-bromophenyl)-2,3-dichloro-4-(ethylsulfonyl)benzenecarboxamide, and how do reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves sequential functionalization:

Sulfonation : Introduce the ethylsulfonyl group via sulfonation of a precursor benzene ring using chlorosulfonic acid, followed by ethylation .

Halogenation : Bromine and chlorine substituents are added via electrophilic aromatic substitution (EAS), requiring precise temperature control (0–5°C) to avoid over-halogenation .

Amidation : Coupling the bromophenylamine group to the carboxamide via Schotten-Baumann or HATU-mediated reactions .

Key Factors :

- Solvent polarity (e.g., DMF for amidation) affects reaction rates.

- Catalysts (e.g., Pd for cross-coupling) improve regioselectivity.

- Yields drop significantly if halogenation steps exceed stoichiometric ratios .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., bromophenyl protons at δ 7.2–7.8 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 476.92) .

- X-ray Crystallography : Resolves stereoelectronic effects of the ethylsulfonyl group (SHELX programs are standard for refinement) .

- HPLC : Purity >95% is achievable with C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the ethylsulfonyl group in modulating biological activity?

- Methodological Answer :

- Analog Synthesis : Replace ethylsulfonyl with methylsulfonyl or sulfonamide groups to assess steric/electronic effects .

- Enzyme Assays : Test inhibition of kinases (e.g., EGFR) using fluorescence polarization assays. The ethylsulfonyl group enhances binding via hydrophobic interactions in ATP pockets .

- Computational Docking : MD simulations (e.g., AutoDock Vina) predict binding affinities. Ethylsulfonyl’s dipole moment stabilizes π-π stacking with aromatic residues .

Data Interpretation : - Compare IC values of analogs (e.g., methylsulfonyl analog IC = 12 μM vs. ethylsulfonyl IC = 8 μM) .

Q. What experimental strategies resolve contradictions in reported bioactivity across assay systems?

- Methodological Answer :

- Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and agar diffusion to account for solubility artifacts .

- Control Experiments : Include cell viability assays (e.g., MTT) to distinguish cytotoxic vs. target-specific effects .

- Metabolic Stability : Use liver microsomes to assess if discrepancies arise from rapid metabolism in certain models .

Case Study : - Inconsistent IC values for kinase inhibition may stem from ATP concentration variations; normalize data to ATP .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.